N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide
Description
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide is a benzoxazole derivative featuring a 2-bromophenyl group at the benzoxazole core and a 3-fluorobenzamide substituent at the 5-position. Typical synthesis involves coupling reactions using reagents like HATU and DMF as a solvent, followed by purification via preparative HPLC, yielding moderate purity (e.g., 98% for compound 6e in ) .
Properties
Molecular Formula |
C20H12BrFN2O2 |
|---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C20H12BrFN2O2/c21-16-7-2-1-6-15(16)20-24-17-11-14(8-9-18(17)26-20)23-19(25)12-4-3-5-13(22)10-12/h1-11H,(H,23,25) |
InChI Key |
OZNOBANMZJLPEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Coupling Reaction: The final step involves the coupling of the brominated benzoxazole with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Chemistry
The unique structure of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide makes it a valuable intermediate in organic synthesis. It can be utilized to create more complex molecules that may exhibit novel properties or activities.
Biology
This compound has been investigated for its potential as a fluorescent probe due to the inherent fluorescence exhibited by the benzoxazole ring. Such probes are crucial in biological imaging and diagnostics.
Medicine
Research has explored its potential as a therapeutic agent :
- Anticancer Activity : Studies have shown that benzoxazole derivatives can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
- Antimicrobial Activity : The compound has been evaluated for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Preliminary results indicate promising activity, warranting further investigation into its mechanism of action.
Case Study 1: Anticancer Activity
A study conducted on related benzoxazole derivatives demonstrated significant anticancer activity against human colorectal carcinoma cells (HCT116). Compounds with similar structural features exhibited IC50 values lower than established chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM) . This suggests that this compound may also be effective in targeting cancer cells.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives similar to this compound showed effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM . This highlights the potential of this compound as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to specific cellular responses.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structure is compared to related benzoxazole derivatives (Table 1). Key variations include halogen type (Br, Cl, I, F), substituent positions (ortho, meta, para), and functional groups (nitro, methoxy).
Table 1: Structural Comparison of Selected Benzoxazole Derivatives
Implications of Substituent Variations
- Fluorine (–6): High electronegativity improves metabolic stability and influences electronic distribution.
- Positional Effects: Ortho-substituted bromine (Target Compound) may induce steric hindrance compared to meta-substituted chlorine (6d) .
Biological Activity
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Structural Overview
The compound features a benzoxazole moiety, which is known for its pharmacological significance. The presence of bromine and fluorine substituents enhances its biological activity by influencing electronic properties and molecular interactions.
| Property | Details |
|---|---|
| Molecular Formula | C16H12BrFN2O |
| Molecular Weight | 349.18 g/mol |
| Structural Characteristics | Contains a benzoxazole ring and halogenated phenyl groups |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The compound has been tested using the disc diffusion method, showing significant inhibition zones comparable to standard antibiotics.
- Minimum Inhibitory Concentrations (MIC) : The compound demonstrated an MIC value of 32 µM against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to interfere with cancer cell proliferation and induce apoptosis. Studies have shown that it targets specific molecular pathways involved in cancer cell survival.
- Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth or modulate receptor activity that regulates cell cycle progression. In vitro studies have indicated that it can reduce cell viability in various cancer cell lines significantly .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the introduction of halogen atoms such as bromine and fluorine significantly impacts the compound's biological activity.
- Bromine Substitution : The larger atomic radius of bromine compared to chlorine may enhance lipophilicity, improving cellular uptake and bioavailability.
- Fluorine Influence : Fluorine atoms can stabilize the molecular structure and enhance binding affinity to biological targets due to their electronegativity .
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against a panel of bacteria, revealing that this compound had comparable efficacy to conventional antibiotics like Gentamycin .
- Cancer Cell Line Testing : In vitro experiments on breast cancer cell lines demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 16 µM .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzoxazole core. A palladium-catalyzed coupling (e.g., using Pd(dba)₂ and t-Bu₃P) is employed to introduce substituents like the 2-bromophenyl group . Subsequent amide bond formation between the benzoxazole intermediate and 3-fluorobenzoic acid derivatives can be achieved using coupling agents like HATU in DMF, with diethylamine as a base . Purification often involves flash chromatography (silica gel) and preparative HPLC for final isolation.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹⁹F) are critical for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (e.g., 254 nm) is standard. Crystallization attempts using solvents like acetonitrile or ethanol may yield single crystals for X-ray diffraction, which can be refined using programs like SHELXL .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer : Initial screens might include enzyme inhibition assays (e.g., elastase inhibition, as seen in benzoxazole analogs ) or receptor-binding studies. Dose-response curves (IC₅₀/EC₅₀) should be generated using spectrophotometric or fluorometric methods. Cell viability assays (e.g., MTT) assess cytotoxicity in relevant cell lines .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the benzoxazole intermediate?
- Methodological Answer : Low yields (e.g., 16% in amide coupling ) often stem from steric hindrance or poor solubility. Strategies include:
- Solvent optimization : Replacing DMF with THF or DCM to improve reagent compatibility.
- Temperature control : Lowering reaction temperatures to reduce side reactions.
- Catalyst screening : Testing alternative Pd catalysts (e.g., Pd(OAc)₂) or ligands (Xantphos) to enhance coupling efficiency .
- Data Analysis : Monitor reaction progress via TLC or LC-MS to identify bottlenecks.
Q. How can conflicting spectral data (e.g., ambiguous NMR peaks) be resolved?
- Methodological Answer : Ambiguities arise from dynamic processes (e.g., rotamers) or impurities. Techniques include:
- Variable-temperature NMR : Resolve overlapping signals by cooling/heating the sample.
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity.
- X-ray crystallography : Definitive structural confirmation using SHELX-refined data .
Q. What computational methods are suitable for predicting the compound’s binding affinity?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., PPARγ ) can predict binding modes. Molecular dynamics simulations (AMBER, GROMACS) assess stability over time. QSAR models built with descriptors like logP and H-bond donors correlate structural features with activity .
Contradiction Analysis and Troubleshooting
Q. How should researchers address unexpected byproducts during synthesis?
- Case Study : reports an unexpected sulfonamide product due to competing nucleophilic attacks .
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
